molecular formula C16H15N5O4S3 B1663827 Cefetrizole CAS No. 65307-12-2

Cefetrizole

Cat. No.: B1663827
CAS No.: 65307-12-2
M. Wt: 437.5 g/mol
InChI Key: UQWYUAURRDNBKR-BXUZGUMPSA-N
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Description

Cefetrizole is an aminocephalosporanic acid derivative with broad antibacterial activity against penicillin-resistant strains. It is patented by the Spanish pharmaceutical company Ferrer Internacional S. A. This compound belongs to the cephalosporin class of antibiotics, which are known for their β-lactam structure and effectiveness against a wide range of bacterial infections .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cefetrizole involves the modification of the cephalosporin core structureThe exact synthetic route and reaction conditions are proprietary and patented by the originating company .

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis under controlled conditions to ensure high purity and yield. The process includes multiple steps such as fermentation, chemical modification, and purification. The production methods are designed to be cost-effective and scalable to meet the demands of the pharmaceutical market .

Chemical Reactions Analysis

Types of Reactions

Cefetrizole undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

Cefetrizole has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying β-lactam antibiotics and their reactivity.

    Biology: Investigated for its effects on bacterial cell wall synthesis and resistance mechanisms.

    Medicine: Explored for its potential use in treating bacterial infections, especially those resistant to other antibiotics.

    Industry: Utilized in the development of new antibacterial agents and formulations

Mechanism of Action

Cefetrizole exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall, inhibiting the final transpeptidation step of peptidoglycan synthesis. This inhibition prevents the formation of a functional cell wall, leading to bacterial cell lysis and death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cefetrizole is unique due to its broad antibacterial activity against penicillin-resistant strains and its specific modifications that enhance its effectiveness. Unlike some other cephalosporins, this compound has been specifically designed to target resistant bacterial strains, making it a valuable tool in the fight against antibiotic resistance .

Properties

IUPAC Name

(6R,7R)-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-3-(1H-1,2,4-triazol-5-ylsulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O4S3/c22-10(4-9-2-1-3-26-9)19-11-13(23)21-12(15(24)25)8(5-27-14(11)21)6-28-16-17-7-18-20-16/h1-3,7,11,14H,4-6H2,(H,19,22)(H,24,25)(H,17,18,20)/t11-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQWYUAURRDNBKR-BXUZGUMPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CS3)C(=O)O)CSC4=NC=NN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CS3)C(=O)O)CSC4=NC=NN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301024331
Record name (6R,7R)-8-Oxo-7-(2-(2-thienyl)acetamido)-3-((s-triazol-3-ylthio)methyl)-5-thia-1-azabicyclo(4.2.0)oct-2-en-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301024331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

437.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65307-12-2
Record name Cefetrizole [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065307122
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (6R,7R)-8-Oxo-7-(2-(2-thienyl)acetamido)-3-((s-triazol-3-ylthio)methyl)-5-thia-1-azabicyclo(4.2.0)oct-2-en-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301024331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CEFETRIZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61K37E446T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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